REACTION_CXSMILES
|
[O-]CC.[Na+].[F:5][C:6]([F:16])([F:15])[C:7]1[CH:8]=[C:9]([NH:13][NH2:14])[CH:10]=[CH:11][CH:12]=1.[C:17](#[N:20])[CH:18]=[CH2:19]>C(O)C>[F:5][C:6]([F:15])([F:16])[C:7]1[CH:8]=[C:9]([N:13]2[CH2:19][CH2:18][C:17]([NH2:20])=[N:14]2)[CH:10]=[CH:11][CH:12]=1 |f:0.1|
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Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=CC1)NN)(F)F
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Name
|
|
Quantity
|
2.3 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
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to reflux for 24 h
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Duration
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24 h
|
Type
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CUSTOM
|
Details
|
The solution was then evaporated to dryness in vacuo and water
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Type
|
ADDITION
|
Details
|
added
|
Type
|
EXTRACTION
|
Details
|
The solution was then extracted into dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
WASH
|
Details
|
eluting with dichloromethane
|
Type
|
CUSTOM
|
Details
|
Product fractions collected
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
dissolved in dichloromethane
|
Type
|
ADDITION
|
Details
|
1M hydrogen chloride in diethyl ether added
|
Type
|
CUSTOM
|
Details
|
to form a white solid which
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried (3 g, 40%)
|
Name
|
|
Type
|
|
Smiles
|
FC(C=1C=C(C=CC1)N1N=C(CC1)N)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |